N-[(4-methoxyphenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide
Description
N-[(4-methoxyphenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group, a phenylethylsulfamoyl group, and an acetamide moiety.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-18(20-6-4-3-5-7-20)26-32(28,29)23-14-12-22(13-15-23)31-17-24(27)25-16-19-8-10-21(30-2)11-9-19/h3-15,18,26H,16-17H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXUMSCRSYUHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzylamine with 2-chloro-N-(4-(1-phenylethylsulfamoyl)phenoxy)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as acetone, with potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic compounds, while reduction of the sulfonamide group produces amines.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and receptors, which can lead to various biological effects. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in the progression of certain cancers .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: This compound shares the methoxyphenyl and acetamide groups but lacks the phenylethylsulfamoyl moiety.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound has a similar sulfonamide group but with different substituents on the phenyl ring.
Uniqueness
N-[(4-methoxyphenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
